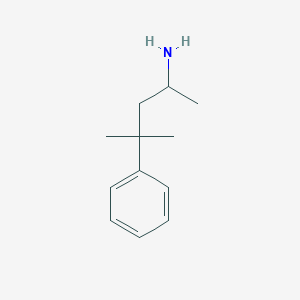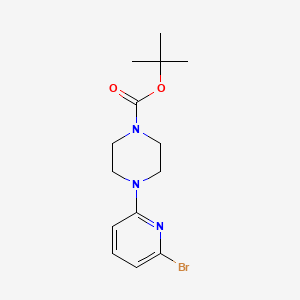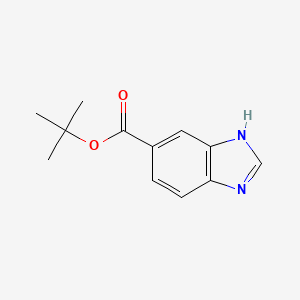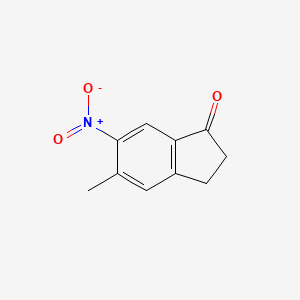
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, also known as DCFP, is a heterocyclic compound. It has an empirical formula of C5HCl2F3N2 and a molecular weight of 216.98 . This compound is used as a key structural ingredient in the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes DCFP, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of DCFP consists of a pyrimidine ring with two chlorine atoms, one fluorine atom, and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
DCFP is a liquid with a refractive index of n20/D 1.475 and a density of 1.609 g/mL at 25 °C . It’s also characterized by the presence of a fluorine atom and a pyridine in its structure .Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group, which is present in “4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, is a common feature in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities . For instance, 2,4-Dichloro-5-fluoropyrimidine, a related compound, has been used as a starting material to synthesize potential kinase inhibitors .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) and its intermediates, which share structural similarities with “4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, are key ingredients in the development of many agrochemical compounds . These compounds play a crucial role in maintaining crop production and preventing crop losses caused by parasites .
Disease Control
In addition to their agrochemical applications, TFMP and its intermediates are also used in the development of pesticides that protect human populations from diseases such as malaria, dengue fever, and the Zika virus, all of which are carried by mosquitoes .
Synthesis of Unique Biological Compounds
The presence of a fluorine atom and a pyridine in the structure of “4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine” allows for the development of compounds with unique biological properties . For example, hydrogen is commonly replaced with fluorine to achieve this .
Manufacturing of TFMP Derivatives
The demand for TFMP derivatives, which are structurally similar to “4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, has been increasing steadily over the last 30 years . These derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block .
Development of Protein Kinase Cθ Inhibitors
A series of 2,4-diamino-5-fluoropyrimidine derivatives, which can be synthesized from “4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, have been studied as potential protein kinase Cθ inhibitors .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRZQFAZUSRNRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)


![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)

